molecular formula C17H21N3O2S B11141877 N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11141877
M. Wt: 331.4 g/mol
InChI Key: AHJRDUJHWOUXKX-UHFFFAOYSA-N
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Description

N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazine-derived acetamide featuring a methylsulfanylphenyl substituent at the pyridazinyl C3 position and an isobutyl group on the acetamide nitrogen. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic and π-π stacking interactions are critical .

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methylpropyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H21N3O2S/c1-12(2)10-18-16(21)11-20-17(22)9-8-15(19-20)13-4-6-14(23-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,18,21)

InChI Key

AHJRDUJHWOUXKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Isobutyl Group: The isobutyl group is typically added through an alkylation reaction using isobutyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide could be investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The phenyl and pyridazine rings may facilitate binding to proteins or enzymes, potentially inhibiting or modulating their activity. The methylsulfanyl group could also play a role in its biological activity by affecting the compound’s overall polarity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinyl-acetamide derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazinyl-Acetamide Derivatives

Compound Name Key Substituents Molecular Weight Notable Features
N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide 4-(methylsulfanyl)phenyl, isobutyl ~403.5* High lipophilicity (SCH₃); potential for hydrophobic target interactions .
2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide 2-chlorophenyl, thiazolyl 423.875 Chlorine enhances electronegativity; thiazole may improve solubility .
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide 1-naphthyl, 4-acetamidophenyl ~429.4* Naphthyl group increases aromatic stacking potential; acetamidophenyl enhances H-bonding .
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide 3,5-dimethylpyrazolyl, thiadiazolyl-isobutyl ~434.5* Pyrazole introduces steric bulk; thiadiazole may modulate metabolic stability .
N-(3-ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide Pyrrolidine-sulfonyl, 3-ethylphenyl ~525.6* Sulfonamide group improves solubility; ethylphenyl enhances hydrophobic interactions .

*Calculated based on molecular formulas where exact masses were unavailable.

Key Observations

Substituent Impact on Lipophilicity :

  • The methylsulfanyl group in the target compound confers higher lipophilicity compared to the chlorophenyl (Cl) or thiadiazolyl groups in analogs . This may enhance cell permeability but reduce aqueous solubility.
  • Naphthyl () and pyrrolidine-sulfonyl () substituents introduce contrasting properties: naphthyl increases aromaticity (favoring π-π interactions), while sulfonamide improves solubility via polar interactions.

Similarly, thiadiazolyl () may mimic carbonyl groups in hydrogen-bonding interactions .

Stereoelectronic Effects :

  • Chlorine () and methylsulfanyl (main compound) are electron-withdrawing groups, altering the pyridazinyl ring’s electron density and affecting binding to targets like kinases or proteases.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., isobutyl or ethylphenyl ) may be synthesized via straightforward alkylation, while pyrrolidine-sulfonyl () requires sulfonylation steps, increasing synthetic complexity .

Research Findings and Implications

  • highlights a related compound’s synthesis using NMR for characterization, suggesting similar methods apply to the target compound. The presence of a methylsulfanyl group may necessitate protective strategies during synthesis to prevent oxidation .
  • discusses hydrophobic enclosure in protein-ligand binding, relevant to the methylsulfanyl and naphthyl groups’ roles in enhancing affinity via van der Waals interactions .

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